5-(2,6-dimethylpiperidin-1-yl)pent-3-yn-2-ol;hydrochloride
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Overview
Description
5-(2,6-dimethylpiperidin-1-yl)pent-3-yn-2-ol;hydrochloride is a chemical compound with a complex structure that includes a piperidine ring, a pentynyl chain, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-dimethylpiperidin-1-yl)pent-3-yn-2-ol;hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the pentynyl chain: This step involves the addition of a pentynyl group to the piperidine ring, often through a nucleophilic substitution reaction.
Introduction of the hydroxyl group: The hydroxyl group can be introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Formation of the hydrochloride salt: The final step involves the reaction of the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2,6-dimethylpiperidin-1-yl)pent-3-yn-2-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperidine ring and pentynyl chain can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(2,6-dimethylpiperidin-1-yl)pent-3-yn-2-ol;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(2,6-dimethylpiperidin-1-yl)pent-3-yn-2-ol;hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-Pentyn-1-ol: A structurally similar compound with a pentynyl chain and hydroxyl group.
Pent-1-yn-3-yl: Another related compound with a similar backbone structure.
5-[(3Z)-Pent-3-en-1-yn-1-yl]-2,2’-bithiophene: A compound with a similar pentynyl chain but different functional groups.
Uniqueness
5-(2,6-dimethylpiperidin-1-yl)pent-3-yn-2-ol;hydrochloride is unique due to the presence of the piperidine ring and the specific arrangement of functional groups. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
5-(2,6-dimethylpiperidin-1-yl)pent-3-yn-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO.ClH/c1-10-6-4-7-11(2)13(10)9-5-8-12(3)14;/h10-12,14H,4,6-7,9H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJAODVASWDZJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CC#CC(C)O)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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